Lipophilicity Advantage Over Des-Methyl Analog
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibits a significantly higher lipophilicity compared to its direct des-methyl analog, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), as quantified by the XLogP3 descriptor. This difference is crucial for optimizing membrane permeability and bioavailability in drug development. The methyl group at the 3-position provides a calculated XLogP3 of 2.5 for the target compound [1], whereas the des-methyl analog has a computed XLogP3 of 2.1 [2], representing a ΔLogP of 0.4. This translates to a theoretical ~2.5-fold increase in the octanol-water partition coefficient, which directly correlates with improved passive diffusion across lipid bilayers. [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: 2.1 |
| Quantified Difference | ΔLogP = 0.4 (approx. 2.5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity is a critical parameter for blood-brain barrier penetration and overall oral bioavailability, making this derivative a superior choice for CNS drug discovery or for targets requiring high cellular uptake.
- [1] PubChem. (2026). 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/52987827 View Source
- [2] PubChem. (2025). 4,6-Dichloro-1H-pyrazolo(3,4-d)pyrimidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Dichloro-1H-pyrazolo_3_4-d_pyrimidine View Source
- [3] Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: state-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. https://doi.org/10.1002/jps.21494 View Source
